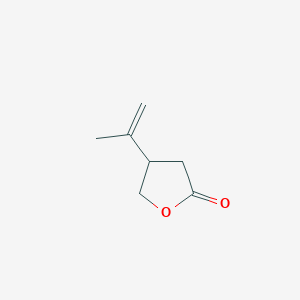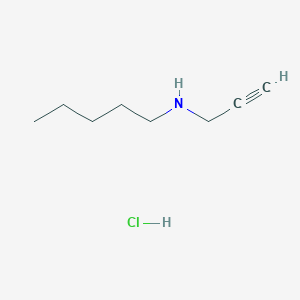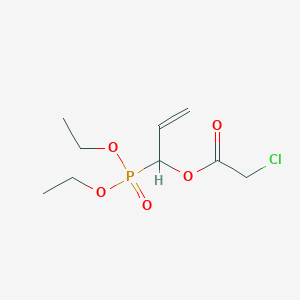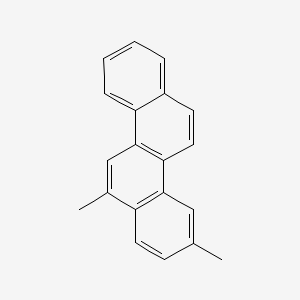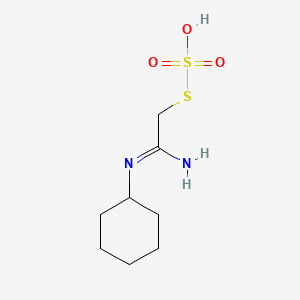
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a methanethiol group, an amidino group attached to a cyclohexyl ring, and a hydrogen sulfate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves several steps. One common method is the reaction of methanethiol with N-cyclohexylcarbodiimide to form the amidino intermediate. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The amidino group can interact with nucleophilic sites, while the thiol group can form disulfide bonds with cysteine residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Ethanethiol: Another thiol compound with an ethyl group instead of a methylene group.
Cyclohexylamine: Contains a cyclohexyl group but lacks the thiol and sulfate ester groups.
Uniqueness
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the amidino group attached to a cyclohexyl ring, along with the hydrogen sulfate ester, makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
40283-55-4 |
|---|---|
Molekularformel |
C8H16N2O3S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclohexane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
InChI-Schlüssel |
DSKDIOZEEJPDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


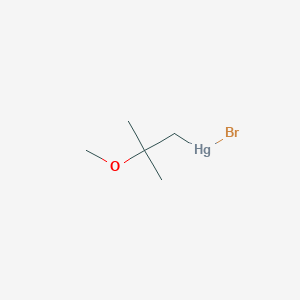
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

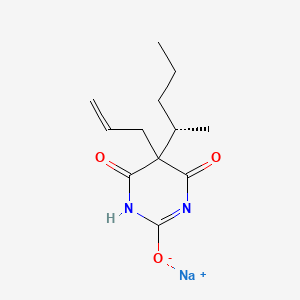
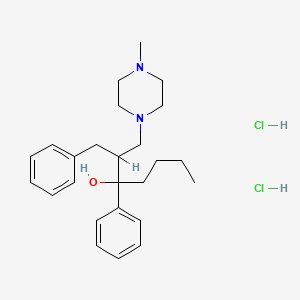
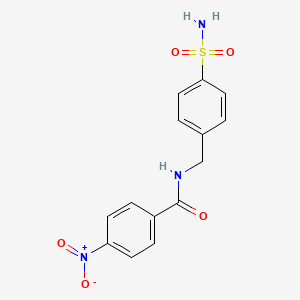
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

